molecular formula C17H21N5O B11004186 4-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1H-1,2,4-triazol-3-yl)butanamide

4-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1H-1,2,4-triazol-3-yl)butanamide

Cat. No.: B11004186
M. Wt: 311.4 g/mol
InChI Key: PGUDHOGWYZLTOS-UHFFFAOYSA-N
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Description

4-[1-(Propan-2-yl)-1H-indol-3-yl]-N-(1H-1,2,4-triazol-3-yl)butanamide is a structurally complex organic molecule combining an indole ring with a 1,2,4-triazole moiety linked via a butanamide chain. Its molecular formula is C₁₇H₂₁N₅O, with a molecular weight of 311.4 g/mol . The indole moiety, a bicyclic aromatic structure, is known for its biological relevance in neurotransmitter systems and enzyme modulation, while the triazole group enhances reactivity and target selectivity due to its nitrogen-rich heterocyclic nature . This dual functionality positions the compound as a candidate for therapeutic applications, particularly in oncology and antimicrobial research .

Properties

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

4-(1-propan-2-ylindol-3-yl)-N-(1H-1,2,4-triazol-5-yl)butanamide

InChI

InChI=1S/C17H21N5O/c1-12(2)22-10-13(14-7-3-4-8-15(14)22)6-5-9-16(23)20-17-18-11-19-21-17/h3-4,7-8,10-12H,5-6,9H2,1-2H3,(H2,18,19,20,21,23)

InChI Key

PGUDHOGWYZLTOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CCCC(=O)NC3=NC=NN3

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Table 1: Key Structural and Functional Comparisons

    Compound Name Structural Features Biological Activity Key Differences
    4-[1-(Propan-2-yl)-1H-indol-3-yl]-N-(1H-1,2,4-triazol-3-yl)butanamide Indole + triazole linked via butanamide Potential anticancer, antimicrobial Baseline for comparison; dual heterocyclic system
    Indoleacetic Acid Indole ring with acetic acid side chain Plant growth regulation Lacks triazole; limited pharmacological scope
    Benzotriazole Benzene fused to triazole Corrosion inhibition No indole; non-biological applications
    N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]butanamide Indole + thiazole via butanamide Antimicrobial Thiazole replaces triazole; altered target affinity
    N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(1-methyl-1H-indol-3-yl)butanamide Methoxy-substituted phenyl + indole-triazole Anticancer Methoxy group enhances lipophilicity and receptor binding
    N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide Benzimidazole + indole via butanamide Antimicrobial, antitumor Benzimidazole replaces triazole; broader enzyme inhibition
    3-[1-(propan-2-yl)-1H-indol-3-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide Indole + triazole with propanamide linker Undisclosed (structural analog) Shorter linker may reduce conformational flexibility

    Pharmacological Advantages of the Target Compound

    The indole-triazole combination enables dual mechanisms:

    Indole-mediated interactions with serotonin receptors or cytochrome P450 enzymes .

    Triazole-driven hydrogen bonding with bacterial cell wall precursors or kinase domains . This synergy is absent in simpler derivatives like Indoleacetic Acid or non-indole analogs like Benzotriazole.

    Biological Activity

    4-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1H-1,2,4-triazol-3-yl)butanamide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic potentials.

    Chemical Structure and Properties

    The compound is characterized by the following chemical structure:

    • Molecular Formula : C15H20N4
    • Molecular Weight : 272.35 g/mol
    • CAS Number : Not specifically listed but can be identified through its structural formula.

    Pharmacological Effects

    Research has indicated that this compound exhibits various biological activities, including:

    • Anticancer Activity : Preliminary studies suggest that derivatives of indole and triazole compounds possess significant anticancer properties. For instance, similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potential effectiveness as chemotherapeutic agents .
    • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . In vitro studies have demonstrated that related compounds exhibit IC50 values against COX enzymes ranging from 19.45 μM to 42.1 μM, suggesting a similar potential for 4-[1-(propan-2-yl)-1H-indol-3-yl]-N-(1H-1,2,4-triazol-3-yl)butanamide .

    The biological activity of this compound can be attributed to several mechanisms:

    • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation. The inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators like prostaglandins .
    • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
    • Cell Cycle Arrest : Some studies suggest that indole derivatives can cause cell cycle arrest in the G0/G1 phase, inhibiting cell proliferation .

    Case Studies

    Several case studies highlight the biological activity of related compounds:

    • Study on Indole Derivatives : A study evaluated a series of indole-based compounds for their anticancer properties against various cell lines. Compounds with similar structures exhibited IC50 values as low as 6.2 μM against HCT116 colon carcinoma cells .
    • Anti-inflammatory Screening : A comparative analysis was conducted on several triazole derivatives for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Results indicated significant reduction in edema with certain derivatives showing comparable efficacy to standard anti-inflammatory drugs .

    Data Summary

    Biological ActivityRelated CompoundsIC50 Values (μM)Reference
    AnticancerIndole Derivatives6.2 (HCT116)
    Anti-inflammatoryTriazole Derivatives19.45 (COX-1)
    42.1 (COX-2)

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